2-(4-Chlorophenyl)cycloheptan-1-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted cyclic ketones. The parent structure consists of a cycloheptanone ring, which is a seven-membered saturated carbocyclic ring containing a ketone functional group at position 1. The substituent at position 2 is a 4-chlorophenyl group, indicating a benzene ring with a chlorine atom in the para position relative to the point of attachment to the cycloheptane ring.
The compound possesses multiple systematic identifiers that facilitate its recognition in chemical databases and literature. The molecular formula C₁₃H₁₅ClO reflects the presence of thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and one oxygen atom. The molecular weight is precisely calculated as 222.71 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 107776-14-7 | |
| Molecular Formula | C₁₃H₁₅ClO | |
| Molecular Weight | 222.71 g/mol | |
| MDL Number | MFCD11870698 | |
| PubChem Compound Identifier | 62605480 |
The International Chemical Identifier representation provides a standardized method for encoding the molecular structure. The Standard InChI notation for this compound is InChI=1S/C13H15ClO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2, which systematically describes the connectivity and hydrogen distribution within the molecule. The corresponding InChI Key AIQRGTGJOFLFGZ-UHFFFAOYSA-N serves as a unique identifier derived from the full InChI string.
The Simplified Molecular Input Line Entry System representation C1CCC(C(=O)CC1)C2=CC=C(C=C2)Cl provides a linear notation that describes the molecular structure in a format readily interpretable by chemical software systems. This notation clearly indicates the cycloheptanone ring connectivity and the positioning of the 4-chlorophenyl substituent.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally influenced by the conformational flexibility of the seven-membered cycloheptane ring and the spatial orientation of the aromatic substituent. The cycloheptane ring system adopts non-planar conformations due to the inherent ring strain and steric interactions that prevent a planar arrangement of all seven carbon atoms. Unlike smaller ring systems that may adopt relatively rigid conformations, the seven-membered ring exhibits significant conformational flexibility with multiple accessible conformations separated by relatively low energy barriers.
The ketone functionality at position 1 introduces trigonal planar geometry around the carbonyl carbon, with the carbon-oxygen double bond exhibiting sp² hybridization. This geometric constraint influences the overall molecular shape and creates a rigid point within an otherwise flexible ring system. The carbonyl group serves as a conformational anchor that affects the relative positions of adjacent ring carbons and consequently influences the spatial arrangement of the 4-chlorophenyl substituent.
The 4-chlorophenyl group attached at position 2 introduces additional conformational considerations through rotation around the carbon-carbon bond connecting the aromatic ring to the cycloheptane system. The aromatic ring maintains its planar geometry due to the delocalized π-electron system, but its orientation relative to the cycloheptane ring can vary through rotation around the connecting sigma bond. The chlorine substituent in the para position adds steric bulk and electronic effects that may influence preferred conformational arrangements.
Energy minimization calculations and conformational analysis studies would typically reveal multiple stable conformations for this compound, with energy differences determined by steric interactions between the aromatic ring and the cycloheptane system, as well as intramolecular interactions involving the chlorine atom. The flexibility of the seven-membered ring allows for conformational adaptation that can minimize unfavorable steric contacts while maintaining optimal orbital overlap and electronic interactions.
Crystallographic Data and Solid-State Arrangement
The crystallographic characterization of this compound provides insights into the preferred molecular conformation adopted in the solid state and the intermolecular interactions that govern crystal packing. The compound appears as a powder in its standard form, indicating a crystalline solid-state structure with defined lattice parameters and symmetry elements. The physical appearance suggests a microcrystalline or polycrystalline material with particle sizes that scatter visible light effectively.
Crystal structure determination would typically involve single-crystal X-ray diffraction analysis to establish the unit cell parameters, space group symmetry, and atomic positions within the crystal lattice. Such analysis would reveal the specific conformation adopted by the cycloheptane ring in the solid state, which represents one of the energetically favorable conformations available to the flexible seven-membered ring system. The orientation of the 4-chlorophenyl substituent relative to the ring system would be fixed in the crystal structure, providing definitive information about preferred molecular geometry.
The solid-state arrangement would be stabilized by various intermolecular interactions, including van der Waals forces between the aromatic rings of adjacent molecules, potential hydrogen bonding interactions involving the carbonyl oxygen as an electron donor, and halogen bonding interactions involving the chlorine atom. The chlorine substituent may participate in specific directional interactions that influence crystal packing efficiency and stability.
Storage conditions recommended for the compound include room temperature storage, suggesting thermal stability under ambient conditions without significant decomposition or phase transitions. This thermal stability indicates robust intermolecular interactions within the crystal lattice that maintain structural integrity across typical temperature variations encountered in laboratory and storage environments.
Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of this compound would provide detailed information about functional group identification, molecular connectivity, and structural confirmation through multiple complementary analytical techniques. Infrared spectroscopy would reveal characteristic absorption bands corresponding to specific vibrational modes within the molecule, particularly the carbonyl stretching frequency of the ketone functional group.
The infrared spectrum would be expected to show a strong absorption band in the region of 1700-1720 cm⁻¹ corresponding to the carbon-oxygen double bond stretching vibration of the ketone group. The exact frequency would depend on the electronic environment and conformational effects within the cycloheptanone ring system. Aromatic carbon-carbon stretching vibrations from the 4-chlorophenyl group would appear in the region of 1450-1600 cm⁻¹, while aromatic carbon-hydrogen stretching modes would be observed around 3000-3100 cm⁻¹.
Nuclear magnetic resonance spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance would show distinct resonances for the aromatic protons of the 4-chlorophenyl group, appearing as a characteristic pattern reflecting the para-disubstituted benzene ring. The cycloheptane ring protons would appear as complex multiplets in the aliphatic region, with the proton adjacent to the carbonyl group showing characteristic downfield shift due to the deshielding effect of the nearby electronegative oxygen atom.
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon as a distinctive downfield resonance around 200-210 parts per million, characteristic of ketone functionality. The aromatic carbons would appear in the expected aromatic region between 120-140 parts per million, with the chlorine-bearing carbon showing characteristic splitting patterns and chemical shift effects due to the heavy halogen substituent. The aliphatic carbons of the cycloheptane ring would appear in the typical alkyl carbon region with distinct chemical shifts reflecting their different electronic environments.
Mass spectrometry analysis would confirm the molecular weight of 222.71 grams per mole through detection of the molecular ion peak, with characteristic fragmentation patterns providing structural information. The presence of chlorine would be evident through the characteristic isotope pattern showing peaks separated by two mass units corresponding to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation would likely involve loss of the 4-chlorophenyl group or portions thereof, providing diagnostic fragment ions that confirm the proposed structure.
Properties
IUPAC Name |
2-(4-chlorophenyl)cycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRGTGJOFLFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction Approach
A core method for synthesizing arylcycloheptanones, including 2-(4-chlorophenyl)cycloheptan-1-one, involves the reaction of cycloheptanone with 4-chlorophenyl magnesium bromide (a Grignard reagent). This pathway proceeds as follows:
Step 1: Formation of 1-(4-chlorophenyl)cycloheptanol
Cycloheptanone reacts with 4-chlorophenyl magnesium bromide under an inert atmosphere (nitrogen) at low temperature (0 °C to room temperature) to afford the corresponding tertiary alcohol intermediate.
Step 2: Dehydration to 1-(4-chlorophenyl)cycloheptene
The tertiary alcohol undergoes dehydration, often catalyzed by acidic ionic liquids such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, yielding the alkene intermediate.
Step 3: Oxidation to Hydroxy Ketone
The alkene is subjected to oxidation using potassium permanganate (KMnO4) in a mixture of water and acetone under mild acidic conditions to form a hydroxy ketone intermediate.
Step 4: Imination and Rearrangement
The hydroxy ketone is reacted with methylamine to form an imine, which upon heating rearranges to yield the final ketone product, this compound.
This sequence is supported by analogous procedures reported for cyclohexanone derivatives and can be adapted for the cycloheptanone scaffold with appropriate optimization of reaction times and temperatures.
Base-Catalyzed Condensation and Cyclization
Another approach involves condensation reactions starting from chlorophenyl-substituted precursors and cycloheptanone derivatives:
A chlorophenyl-substituted vinyl ketone intermediate can be synthesized via chlorination and condensation steps involving 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one.
The intermediate is treated with aqueous alkali (e.g., sodium hydroxide or potassium hydroxide) or alkoxides (e.g., sodium ethylate) in alcohol solvents such as methanol or ethanol.
The reaction is typically performed at temperatures ranging from 0 °C to 30 °C, often at atmospheric or slightly elevated pressure, with base used in excess (2 to 10 equivalents).
After completion, the reaction mixture is neutralized with mineral acids (e.g., hydrochloric acid), and the product is isolated by solvent evaporation, extraction, and acidification steps.
This method allows for the formation of the cycloheptanone ring with the 4-chlorophenyl substituent and has been described in patent literature with good yields and scalability.
Oxidative and Halogenation Methods
Advanced synthetic procedures include selective oxidation and halogenation steps to functionalize the cycloheptanone ring:
Alpha-Bromination: Using N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) and chloroform at room temperature, the alpha-position of arylcycloheptanones can be brominated selectively.
Oxidative Functionalization: Hypervalent iodine reagents such as [hydroxy(tosyloxy)iodo]benzene can be used to introduce oxygen functionalities at the alpha position, facilitating further transformations.
These methods enable the preparation of functionalized derivatives of this compound, which can be intermediates for more complex molecules.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Notes | Yield/Remarks |
|---|---|---|---|---|
| Grignard Reaction + Dehydration + Oxidation + Imination | Cycloheptanone, 4-chlorophenyl magnesium bromide, acidic ionic liquid, KMnO4, methylamine | 0 °C to RT; acidic and oxidative conditions | Multi-step; well-established for cyclohexanone analogs; adaptable | Moderate to high yields; requires inert atmosphere |
| Base-Catalyzed Condensation | 4,4-Dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one, NaOH or KOH, alcohol solvents | 0 to 30 °C, atmospheric or elevated pressure | Scalable; involves neutralization and extraction | Good yields; suitable for industrial scale |
| Alpha-Bromination and Oxidation | NBS, DMSO, [hydroxy(tosyloxy)iodo]benzene | Room temperature | Enables functionalization at alpha position | High selectivity; useful for derivative synthesis |
Research Findings and Optimization Notes
The Grignard approach requires rigorous exclusion of moisture and oxygen to prevent reagent decomposition and side reactions.
Acidic ionic liquids used for dehydration offer milder conditions and better selectivity compared to traditional mineral acids.
Potassium permanganate oxidation must be carefully controlled to avoid over-oxidation or ring cleavage; reaction progress is typically monitored by thin-layer chromatography (TLC).
Base-catalyzed condensation reactions benefit from excess base to drive the reaction to completion, but excessive base can lead to side reactions such as dehalogenation.
Purification is commonly achieved by extraction, solvent evaporation under reduced pressure, and chromatographic techniques to ensure high purity suitable for research or industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)cycloheptan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various substituents leading to derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)cycloheptan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)cycloheptan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 2-(4-Chlorophenyl)cycloheptan-1-one against compounds with analogous structural motifs, such as chlorinated aromatic rings, ketones, or cycloalkane backbones.
Structural and Functional Group Analysis
Table 1: Key Structural Features
Key Observations :
- Cycloheptanone vs. Piperazine/Pyrethroid: The seven-membered ketone ring in this compound distinguishes it from Levocetirizine (piperazine backbone) and Fenvalerate (ester-linked pyrethroid structure).
- Chlorinated Aromatic Group : All three compounds share a 4-chlorophenyl group, which enhances lipophilicity and influences biological activity (e.g., receptor binding in Levocetirizine) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Differences :
- Reactivity : The ketone group in this compound makes it a candidate for nucleophilic addition reactions, whereas Fenvalerate’s ester group is prone to hydrolysis under alkaline conditions .
Biological Activity
2-(4-Chlorophenyl)cycloheptan-1-one is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is structurally related to various anesthetic agents, particularly ketamine, and exhibits a range of pharmacological effects, including analgesic and anesthetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and relevant research findings.
This compound features a cycloheptane ring substituted with a 4-chlorophenyl group. Its molecular formula is C13H13ClO, and its structural characteristics contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClO |
| Molecular Weight | 234.69 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound is believed to involve its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This interaction inhibits calcium ion influx, leading to analgesic and anesthetic effects similar to those observed with ketamine. Additionally, the compound may influence other neurotransmitter systems, potentially affecting serotonin and dopamine pathways.
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
- Anesthetic Properties : Studies have shown that compounds similar to this compound can induce anesthesia in animal models with minimal recovery dysfunction compared to traditional anesthetics like ketamine .
- Analgesic Effects : The compound has been investigated for its pain-relieving properties, which are attributed to its NMDA receptor antagonism .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential for development as anticancer agents .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anesthetic | Induces anesthesia with low recovery dysfunction | |
| Analgesic | Exhibits pain-relieving effects | |
| Cytotoxicity | Potential activity against cancer cell lines |
Case Studies
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Analgesic Evaluation : A study synthesized various analogs of this compound and evaluated their analgesic properties in rodent models. The results indicated that certain modifications enhanced analgesic efficacy while reducing side effects typically associated with opioids .
- Cytotoxicity Against MCF-7 Cells : Research involving the evaluation of cytotoxicity against MCF-7 breast cancer cells revealed that some derivatives exhibited IC50 values indicating significant anti-cancer potential. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring could enhance cytotoxic activity .
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound with various receptors, providing insight into its potential therapeutic applications .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)cycloheptan-1-one, and how do reaction conditions influence diastereomer formation?
- Answer : The compound can be synthesized via Grignard reactions, where cycloheptanone reacts with 4-chlorophenyl magnesium bromide to form intermediates like 1-(4-chlorophenyl)cycloheptanol, followed by oxidation. Reaction conditions (e.g., solvent polarity, temperature) critically influence diastereomer formation. For instance, selective crystallization in polar solvents (e.g., ethanol/water mixtures) can isolate specific isomers, while Lewis acids (e.g., BF₃·Et₂O) may facilitate isomerization between cis/trans forms .
Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?
- Answer : X-ray crystallography, using software like SHELXL, enables precise determination of molecular geometry. For example, the cycloheptanone ring’s conformation and substituent positioning can be validated by refining diffraction data against structural models. Challenges include handling twinned crystals or low-resolution data, which require iterative refinement and validation via R-factor analysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer : NMR (¹H/¹³C) is critical for verifying substituent positions and isomer ratios. For instance, coupling constants in ¹H NMR distinguish axial/equatorial substituents on the cycloheptanone ring. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies ketone carbonyl stretches (~1700 cm⁻¹). Discrepancies in NMR splitting patterns may arise from dynamic ring puckering, requiring variable-temperature studies .
Advanced Questions
Q. How can cis/trans isomerism in intermediates during synthesis lead to challenges in product purity, and what strategies resolve this?
- Answer : Intermediate diastereomers (e.g., cis/trans cycloheptanol derivatives) often co-crystallize, complicating isolation. Selective crystallization using solvent mixtures (e.g., toluene/heptane) or chiral resolving agents can improve purity. Acid-catalyzed isomerization (e.g., HCl in methanol) may convert undesired isomers into the target form, leveraging thermodynamic control .
Q. What are the mechanistic implications of the 4-chlorophenyl group on the reactivity of this compound in nucleophilic additions?
- Answer : The electron-withdrawing 4-chlorophenyl group polarizes the ketone, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic additions (e.g., Grignard reagents) but may also stabilize enolate intermediates, leading to competing pathways. Substituent effects can be quantified via Hammett studies or computational modeling (DFT) .
Q. How do discrepancies in crystallographic data for this compound derivatives arise, and how are they resolved?
- Answer : Discrepancies often stem from disorder in the cycloheptanone ring or Cl atom positioning. SHELXL’s restraints (e.g., DFIX, FLAT) can model dynamic disorder, while twin refinement (TWIN/BASF commands) addresses twinning. Cross-validation against spectroscopic data ensures structural accuracy .
Q. What role does the cycloheptanone ring’s conformation play in the biological activity of this compound derivatives?
- Answer : Boat or chair conformations influence binding to biological targets (e.g., enzymes). For example, a flattened boat conformation may enhance interactions with hydrophobic pockets in receptor sites. Conformational analysis via molecular dynamics simulations or NOE NMR experiments can elucidate these effects .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and crystallography data for this compound derivatives?
- Answer : Contradictions may arise from solution vs. solid-state structural differences. For instance, flexible rings may adopt multiple conformations in solution (observed via NMR) but a single conformation in crystals. Combining variable-temperature NMR, X-ray data, and computational modeling resolves such discrepancies .
Q. Why do synthetic yields vary significantly across reported methods for this compound?
- Answer : Variations stem from differences in isomerization control, solvent purity, or catalyst efficiency. For example, traces of moisture during Grignard reactions reduce yields, while optimized Lewis acid concentrations improve isomer conversion rates. Reproducibility requires strict adherence to anhydrous conditions and catalyst ratios .
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
